Cas no 392238-05-0 (4-acetylphenyl 2-4-(4-methylphenoxy)phenoxyacetate)

4-Acetylphenyl 2-4-(4-methylphenoxy)phenoxyacetate is a specialized ester compound with potential applications in organic synthesis and material science. Its molecular structure, featuring acetyl and phenoxy substituents, offers versatility as an intermediate in the development of liquid crystals, polymer additives, or pharmaceutical precursors. The compound's stability and defined reactivity profile make it suitable for controlled functionalization in synthetic pathways. Its aromatic and ether linkages contribute to thermal resistance, which may be advantageous in high-performance material formulations. The product is typically characterized by high purity, ensuring reproducibility in research and industrial applications requiring precise chemical properties.
4-acetylphenyl 2-4-(4-methylphenoxy)phenoxyacetate structure
392238-05-0 structure
Product name:4-acetylphenyl 2-4-(4-methylphenoxy)phenoxyacetate
CAS No:392238-05-0
MF:C23H20O5
MW:376.401906967163
CID:6320027
PubChem ID:4623599

4-acetylphenyl 2-4-(4-methylphenoxy)phenoxyacetate Chemical and Physical Properties

Names and Identifiers

    • 4-acetylphenyl 2-4-(4-methylphenoxy)phenoxyacetate
    • 4-acetylphenyl 2-(4-(p-tolyloxy)phenoxy)acetate
    • F0314-0140
    • (4-acetylphenyl) 2-[4-(4-methylphenoxy)phenoxy]acetate
    • 392238-05-0
    • AKOS024575276
    • AB00684159-01
    • 4-acetylphenyl 2-[4-(4-methylphenoxy)phenoxy]acetate
    • Inchi: 1S/C23H20O5/c1-16-3-7-20(8-4-16)27-21-13-11-19(12-14-21)26-15-23(25)28-22-9-5-18(6-10-22)17(2)24/h3-14H,15H2,1-2H3
    • InChI Key: XROLZADPXJVMSO-UHFFFAOYSA-N
    • SMILES: O(C1C=CC(=CC=1)OCC(=O)OC1C=CC(C(C)=O)=CC=1)C1C=CC(C)=CC=1

Computed Properties

  • Exact Mass: 376.13107373g/mol
  • Monoisotopic Mass: 376.13107373g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 8
  • Complexity: 495
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.9
  • Topological Polar Surface Area: 61.8Ų

4-acetylphenyl 2-4-(4-methylphenoxy)phenoxyacetate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F0314-0140-5mg
4-acetylphenyl 2-[4-(4-methylphenoxy)phenoxy]acetate
392238-05-0 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F0314-0140-5μmol
4-acetylphenyl 2-[4-(4-methylphenoxy)phenoxy]acetate
392238-05-0 90%+
5μl
$63.0 2023-05-17
Life Chemicals
F0314-0140-10mg
4-acetylphenyl 2-[4-(4-methylphenoxy)phenoxy]acetate
392238-05-0 90%+
10mg
$79.0 2023-05-17
Life Chemicals
F0314-0140-25mg
4-acetylphenyl 2-[4-(4-methylphenoxy)phenoxy]acetate
392238-05-0 90%+
25mg
$109.0 2023-05-17
Life Chemicals
F0314-0140-2μmol
4-acetylphenyl 2-[4-(4-methylphenoxy)phenoxy]acetate
392238-05-0 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F0314-0140-20μmol
4-acetylphenyl 2-[4-(4-methylphenoxy)phenoxy]acetate
392238-05-0 90%+
20μl
$79.0 2023-05-17
Life Chemicals
F0314-0140-1mg
4-acetylphenyl 2-[4-(4-methylphenoxy)phenoxy]acetate
392238-05-0 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F0314-0140-20mg
4-acetylphenyl 2-[4-(4-methylphenoxy)phenoxy]acetate
392238-05-0 90%+
20mg
$99.0 2023-05-17
Life Chemicals
F0314-0140-50mg
4-acetylphenyl 2-[4-(4-methylphenoxy)phenoxy]acetate
392238-05-0 90%+
50mg
$160.0 2023-05-17
Life Chemicals
F0314-0140-4mg
4-acetylphenyl 2-[4-(4-methylphenoxy)phenoxy]acetate
392238-05-0 90%+
4mg
$66.0 2023-05-17

Additional information on 4-acetylphenyl 2-4-(4-methylphenoxy)phenoxyacetate

4-Acetylphenyl 2-4-(4-Methylphenoxy)Phenoxyacetate: A Comprehensive Overview

The compound with CAS No. 392238-05-0, commonly referred to as 4-acetylphenyl 2-4-(4-methylphenoxy)phenoxyacetate, is a complex organic molecule with significant potential in various chemical and pharmaceutical applications. This compound is characterized by its unique structure, which combines an acetylphenyl group with a phenoxyacetate moiety, creating a molecule with diverse functional groups that can be exploited for various purposes.

Recent studies have highlighted the importance of such compounds in the development of new drugs and agrochemicals. The acetylphenyl group is known for its ability to enhance the solubility and bioavailability of molecules, making it a valuable component in drug design. Similarly, the phenoxyacetate moiety has been shown to exhibit interesting pharmacokinetic properties, which can be leveraged to improve the efficacy of therapeutic agents.

One of the most promising applications of 4-acetylphenyl 2-4-(4-methylphenoxy)phenoxyacetate is in the field of pharmacology. Researchers have been exploring its potential as a lead compound for the development of new drugs targeting various diseases. For instance, studies have shown that this compound exhibits significant activity against certain enzymes involved in inflammatory processes, suggesting its potential as an anti-inflammatory agent.

In addition to its pharmacological applications, this compound has also been investigated for its role in materials science. The unique combination of functional groups in its structure makes it an ideal candidate for use in the synthesis of advanced materials, such as polymers and coatings. Recent research has demonstrated that this compound can be used as a building block for creating high-performance materials with tailored properties.

The synthesis of 4-acetylphenyl 2-4-(4-methylphenoxy)phenoxyacetate involves a series of carefully designed chemical reactions. The process typically begins with the preparation of the acetylphenyl group, which is then coupled with the phenoxyacetate moiety through a series of coupling reactions. The optimization of these reactions is crucial to ensure high yields and purity of the final product.

From a safety standpoint, it is important to note that while this compound has shown promise in various applications, it must be handled with care due to its chemical reactivity. Proper safety protocols should be followed during its synthesis and handling to minimize risks associated with exposure.

In conclusion, 4-acetylphenyl 2-4-(4-methylphenoxy)phenoxyacetate is a versatile compound with a wide range of potential applications in chemistry and pharmacology. Its unique structure and functional groups make it an attractive candidate for further research and development. As new studies continue to emerge, this compound is expected to play an increasingly important role in advancing both scientific knowledge and practical applications.

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